molecular formula C12H13NO3 B1404441 3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid CAS No. 1415720-53-4

3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid

Cat. No.: B1404441
CAS No.: 1415720-53-4
M. Wt: 219.24 g/mol
InChI Key: CZENSVPIXIGPFQ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1E,2E)-3-Hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid is a Schiff base derivative featuring a benzoic acid core substituted with a conjugated enamine moiety. The compound’s structure includes a hydroxy-methylbutenylidene group attached to the amino position of the benzoic acid, resulting in a planar geometry due to π-conjugation across the C=N bond.

Properties

IUPAC Name

3-[[(E)-4-oxopent-2-en-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(6-9(2)14)13-11-5-3-4-10(7-11)12(15)16/h3-7,13H,1-2H3,(H,15,16)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZENSVPIXIGPFQ-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions Summary

Method Starting Material Key Reagents Solvent Temperature Yield (%) Remarks
Grignard carbonation Chloromethylbenzoic derivative Mg, CO₂ THF 0°C to RT 70-85 Efficient for aromatic acids
Hydrogenolysis Benzyl-protected acid H₂, Pd/C Water/ethanol 50°C, 10 bar 80-90 Cleaves benzyl groups cleanly
Acetylation Hydroxybenzoic acid Acetic anhydride Ice bath 0°C 93.7 High purity ester obtained
Schiff base synthesis 3-Formylacetylacetone + aminobenzoic acid Acetic acid Reflux 3-4 hours 47-74 Crystals suitable for structural analysis

Notes on Optimization and Challenges

  • Purity and Yield :
    The use of inert atmospheres and anhydrous solvents is critical for high yields, especially during Grignard reactions.

  • Selectivity :
    Control of temperature and reaction time during hydrogenolysis prevents over-reduction or side reactions.

  • Reaction Monitoring : Thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) are employed to monitor reaction progress and confirm product formation.

Chemical Reactions Analysis

Types of Reactions

3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bonds in the hydroxy-methylbutenylidene group can be reduced to single bonds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated hydrocarbon derivative.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s hydroxy-methylbutenylidene group distinguishes it from BIBR 1532’s naphthyl-enamide and Tranilast’s dimethoxycinnamoyl substituents. These differences influence solubility, with Tranilast’s methoxy groups enhancing hydrophilicity compared to the naphthyl group in BIBR 1532 .
  • The fluorophenyl-indole derivative () exhibits a larger molecular weight and heterocyclic complexity, likely affecting its binding affinity in biological systems .

Target Compound

Limited data are available on the biological activity of this compound.

BIBR 1532

BIBR 1532 (CAS 321674-73-1) is structurally analogous but incorporates a naphthyl-enamide group.

Tranilast

Tranilast (CAS 53902-12-8) is a clinically approved anti-inflammatory and antifibrotic agent. Its α,β-unsaturated carbonyl group enables covalent binding to target proteins, modulating TGF-β and mast cell pathways .

Fluorophenyl-Indole-Triazole Derivative

This compound () exhibits π-π stacking and hydrogen-bonding interactions in its crystal structure, suggesting utility in designing metal complexes for antimicrobial applications .

Biological Activity

3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃NO₃
  • Molecular Weight : 219.24 g/mol
  • Structure : The compound features a benzoic acid core with an amino group and a hydroxy-methylbutenylidene substituent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups are crucial for binding to these targets, which leads to the modulation of various biological pathways.

Potential Targets

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Cytokine Receptors : It has been studied for its interaction with IL-15Rα, which plays a role in inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, suggesting potential for therapeutic applications in treating infections.

Anti-inflammatory Effects

The compound has been associated with the modulation of inflammatory cytokines. A study highlighted its ability to reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and decrease the secretion of pro-inflammatory cytokines such as TNF–α and IL–17 .

Case Studies

  • IL-15 Inhibition Study
    • A study demonstrated that benzoic acid derivatives can inhibit IL-15 activity effectively. The findings suggest that this compound could serve as a lead compound for developing anti-inflammatory agents targeting IL-15 pathways .
  • Antimicrobial Testing
    • In research assessing the antibacterial properties of various compounds, this compound showed promising results against Gram-positive bacteria, indicating its potential application in food preservation and clinical settings .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, Anti-inflammatoryInhibition of IL-15 signaling
3-amino benzoic acidLimited antimicrobialBasic enzyme inhibition
Salicylic acidAnti-inflammatoryCOX inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Schiff base formation between a hydroxy-substituted enone and 3-aminobenzoic acid. Key reagents include oxidizing agents (e.g., KMnO₄) for hydroxyl group stabilization and nucleophiles (e.g., NaOMe) for imine bond formation. Temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) critically affect reaction kinetics and purity. Purification via recrystallization or column chromatography is recommended .
  • Example Conditions :

ReagentRoleOptimal Conditions
KMnO₄Oxidizing agentpH 7–8, 70°C
NaOMeBase catalystAnhydrous ethanol, reflux

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Detect aromatic protons (δ 7.2–8.1 ppm) and enolic -OH (δ 10–12 ppm). The imine proton (C=N) appears as a singlet near δ 8.5 ppm.
  • IR : Stretching vibrations for C=N (1640–1620 cm⁻¹) and carboxylic acid -OH (2500–3300 cm⁻¹).
  • UV-Vis : Conjugated π-system absorption (λmax ~300–350 nm) .

Q. What solvent systems are suitable for solubility studies of this compound, and how does pH affect its stability?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers. The carboxylic acid group confers pH-dependent solubility: deprotonated (soluble) above pH 4.5. Stability assays should monitor degradation via HPLC under varying pH (2–10) and temperature (25–60°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational (DFT) predictions for this compound?

  • Methodological Answer :

  • Compare experimental ¹³C NMR shifts with DFT-optimized geometries (software: Gaussian, ORCA). Discrepancies in imine bond angles or dihedral angles (e.g., C13–C14–C15 in ) may indicate solvent effects or crystal packing forces.
  • Validate using hybrid functionals (B3LYP) and solvent correction models (PCM) .

Q. What strategies improve crystallinity for X-ray diffraction analysis of this Schiff base derivative?

  • Methodological Answer :

  • Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance lattice stability.
  • Slow Evaporation : Employ mixed solvents (e.g., CHCl₃:MeOH, 3:1) to slow nucleation.
  • Temperature Gradients : Gradual cooling (0.5°C/hr) minimizes defects.
  • Key Metrics : Bond angles (e.g., C15–O4 = 1.426 Å) and torsion angles (e.g., C13–C14–C15–C16) must align with Cambridge Structural Database entries .

Q. What mechanistic insights explain the regioselectivity of the Schiff base formation in this compound?

  • Methodological Answer :

  • Kinetic Control : Lower temperatures (≤50°C) favor the (1E,2E)-isomer due to reduced steric hindrance.
  • Acid Catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, directing nucleophilic attack by the amine to the α,β-unsaturated position.
  • Isomerization : Heating (80–100°C) may shift equilibrium toward the (1Z,2Z)-form, requiring quenching to trap the desired product .

Q. How can computational modeling predict the compound’s electronic properties (e.g., HOMO-LUMO gaps) for photocatalytic applications?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals. A narrow HOMO-LUMO gap (~3.5 eV) suggests redox activity.
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax.
  • Charge Transfer Analysis : Electron density difference maps identify donor-acceptor regions (e.g., benzoic acid → enaminone) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) using standardized protocols (IC₅₀ ± SEM).
  • Structural Purity : Confirm >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Meta-Analysis : Compare data across platforms (e.g., PubChem BioAssay, ChEMBL) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid
Reactant of Route 2
3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.